H-D-Asp-OtBu

Descripción general

Descripción

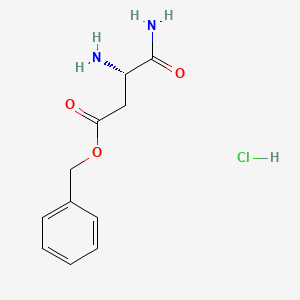

H-D-Asp-OtBu (3,5-dihydroxy-2-aminobutanoic acid) is a naturally occurring amino acid that has recently gained attention in the scientific community due to its potential uses in various applications. This review paper will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for H-D-Asp-OtBu.

Aplicaciones Científicas De Investigación

Hlaváček et al. (2009) utilized H-D-Asp(OtBu) in the synthesis of peptide hormones for studying their effects on oogenesis in insects, demonstrating the peptide's role in influencing egg development (Hlaváček et al., 2009).

Röder et al. (2010) discussed the use of N‐dicyclopropylmethyl aspartyl‐glycine synthone, which includes H-D-Asp(OtBu), to prevent aspartimide formation in peptide synthesis (Röder et al., 2010).

Mergler et al. (2005) investigated the aspartimide problem in Fmoc‐based solid-phase peptide synthesis (SPPS), using Fmoc‐Asp β‐(2,3,4‐trimethyl‐pent‐3‐yl) ester, including the standard Asp(OtBu), to improve the efficiency of long peptide or difficult sequence syntheses (Mergler et al., 2005).

Ruiz‐Gayo et al. (1990) explored the bioavailability of metabolically stable enkephalin analogues containing H-D-Asp(OtBu), indicating its potential for characterizing pharmacological responses after peripheral administration (Ruiz‐Gayo et al., 1990).

Yamada et al. (2012) described the microwave-assisted solid-phase synthesis of cyclic RGD peptides using H-Asp(OtBu), demonstrating its application in accelerating reactions in peptide synthesis (Yamada et al., 2012).

Huang et al. (2010) conducted a study involving the C-terminal domain of yeast oligosaccharyl transferase, where Asp(518) within the WWDYG signature motif was critical for the structure and function, highlighting the importance of aspartic acid derivatives in protein structure studies (Huang et al., 2010).

Mergler et al. (2003) again focused on the aspartimide problem in Fmoc‐based SPPS, utilizing Asp(OtBu) among other derivatives to study the sequence dependence of base‐catalysed aspartimide formation (Mergler et al., 2003).

Arnaud et al. (2010) used N(α)-Boc-l-Asp(OBn)-l-Lys(Z)-OtBu in the study of multidrug resistance P-glycoprotein, demonstrating the potential of aspartic acid derivatives in developing compounds that inhibit drug efflux (Arnaud et al., 2010).

Wu Hong-li (2005) conducted capillary zone electrophoresis for the resolution of enantiomers of N-Fmoc amino acids, including Fmoc-Asp(otBu)-OH, indicating the utility of aspartic acid derivatives in analytical chemistry (Wu Hong-li, 2005).

Németh et al. (1997) investigated the antiapoptotic effect of Z-D(OtBu)-Bmk, an intermediate of interleukin-lβ converting enzyme inhibitors, highlighting its role in apoptosis studies (Németh et al., 1997).

Propiedades

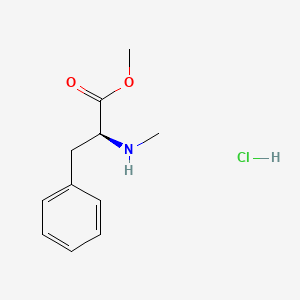

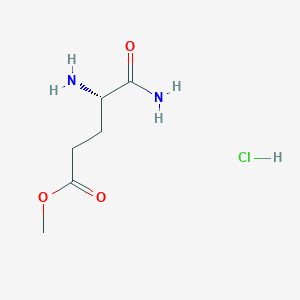

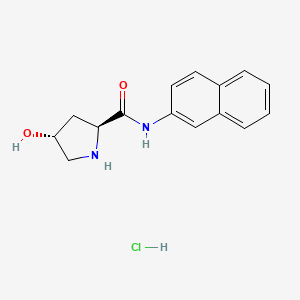

IUPAC Name |

(3R)-3-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c1-8(2,3)13-7(12)5(9)4-6(10)11/h5H,4,9H2,1-3H3,(H,10,11)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUWCNJZIFKBDJQ-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-D-Asp-OtBu | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.